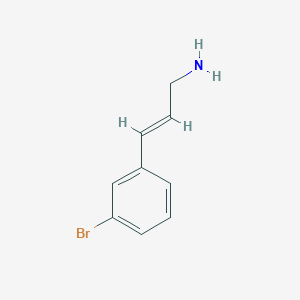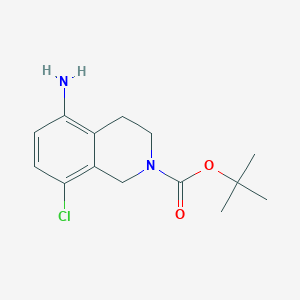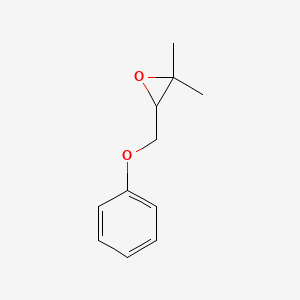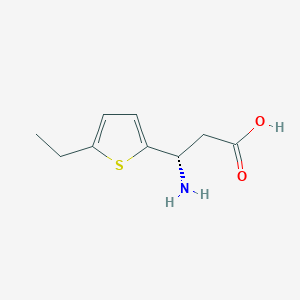![molecular formula C11H19NO2 B13556786 Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-azaspiro[33]heptane-6-carboxylate is a compound of interest in the field of organic chemistry It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically involves the use of zinc powder in dioxane as a reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that these methods can be adapted for larger-scale production. The use of common reagents and conditions in organic synthesis facilitates the potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate undergoes various types of chemical reactions, including:
Reduction: Specific conditions for reduction reactions involving this compound are less documented but are likely feasible given its structural features.
Substitution: The compound can undergo substitution reactions, particularly on the azetidine and cyclobutane rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include zinc powder, dioxane, and various oxidizing agents such as Baeyer-Villiger monooxygenase .
Major Products
The major products formed from these reactions include γ-butyrolactone derivatives and other spirocyclic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Its potential as a pharmacophore suggests applications in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. Specific molecular targets and pathways involved are still under investigation, but the compound’s structural features suggest it could interact with a variety of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound is closely related and shares similar synthetic routes and applications.
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: Another similar compound used in the synthesis of pharmaceuticals.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound also features a spirocyclic structure and is used in drug discovery.
Uniqueness
Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-4-11(5-8)6-12-7-11/h8,12H,4-7H2,1-3H3 |
InChI Key |
FHBQVEQCFGVTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)


![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)





